

An In-depth Technical Guide to the Chemical Properties of Cilastatin-15N-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Cilastatin-15N-d3**, an isotopically labeled form of Cilastatin. This document is intended for researchers, scientists, and professionals in drug development who utilize **Cilastatin-15N-d3** as an internal standard and for mechanistic studies. This guide details its physicochemical characteristics, analytical methodologies, and its role in biological pathways, adhering to stringent data presentation and visualization requirements.

Core Chemical Properties

Cilastatin-15N-d3 is a stable isotope-labeled analog of Cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). The incorporation of one nitrogen-15 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Cilastatin by mass spectrometry.[1][2]

Table 1: Physicochemical Properties of Cilastatin-15N-d3



Property	Value	Source
Chemical Formula	C16H23D3N[¹⁵ N]O5S	[2]
Molecular Weight	362.5 g/mol	[2]
CAS Number	2738376-83-3	[2]
Formal Name	(Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid	
Isotopic Purity	≥99% deuterated forms (d₁-d₃); ≤1% d₀	_
Physical Form	Solid	-
Solubility	Soluble in DMSO, Methanol, and Water	_

Mechanism of Action and Biological Significance

Cilastatin's primary mechanism of action is the reversible and competitive inhibition of dehydropeptidase-I, an enzyme located in the brush border of renal tubules. This enzyme is responsible for the degradation of certain β -lactam antibiotics, most notably imipenem. By inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial efficacy.

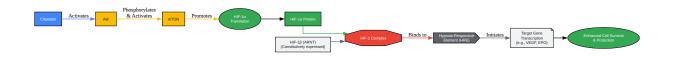
Beyond its role as a DHP-I inhibitor in combination with imipenem, recent research has unveiled additional protective effects of cilastatin on renal cells. These discoveries open new avenues for its therapeutic application and are critical for a comprehensive understanding of its biological activity.

Attenuation of Renal Injury via HIF-1α Activation

Studies have demonstrated that cilastatin can protect against renal ischemia-reperfusion injury by activating the Hypoxia-Inducible Factor- 1α (HIF- 1α) signaling pathway. This protective



mechanism is independent of its DHP-I inhibitory activity and points to a direct effect on cellular stress responses.



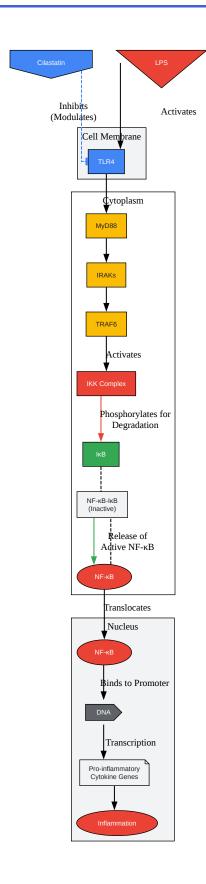
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Cilastatin-induced HIF- 1α activation pathway.

Modulation of Inflammatory Pathways

Cilastatin has also been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it can interfere with the MyD88-dependent pathway, leading to reduced activation of the transcription factor NF-kB and a subsequent decrease in the production of pro-inflammatory cytokines.





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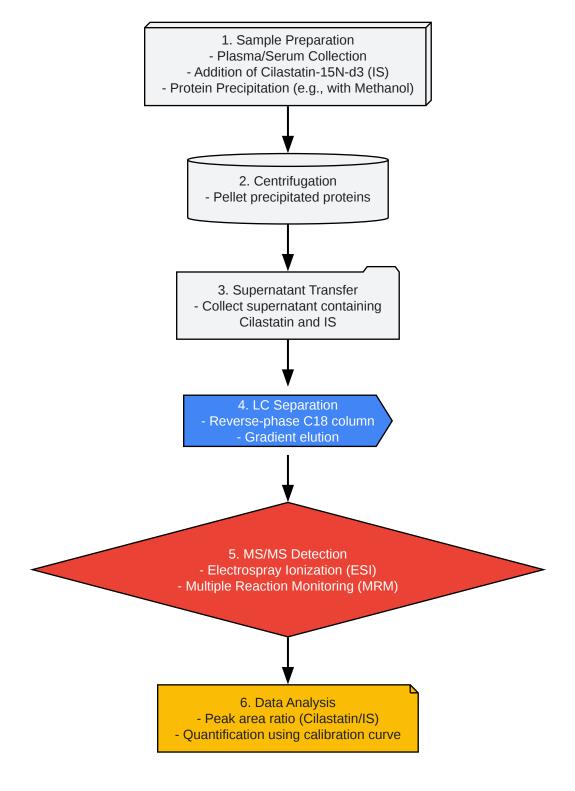
Modulation of the TLR4/MyD88/NF-κB pathway by Cilastatin.



Experimental Protocols Quantification of Cilastatin in Biological Matrices using LC-MS/MS

Cilastatin-15N-d3 is primarily used as an internal standard for the accurate quantification of Cilastatin in complex biological samples like plasma or serum. The following is a general experimental workflow based on established LC-MS/MS methods for antibiotic quantification.





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LC-MS/MS workflow for Cilastatin quantification.

Methodology:



Sample Preparation:

- To 100 μL of plasma or serum, add a known concentration of Cilastatin-15N-d3 internal standard solution.
- Add 300 μL of cold methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifugation:
 - Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer:
 - Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
 - The supernatant may be further diluted with mobile phase A before injection.
- Liquid Chromatography (LC) Separation:
 - Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 μm) is typically used.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to separate Cilastatin from other matrix components.
 - Flow Rate: A typical flow rate is 0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS) Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.



- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for both Cilastatin and Cilastatin-15N-d3 are monitored. The exact m/z values will depend on the instrument and adducts formed.
- Data Analysis:
 - The peak areas of the MRM transitions for Cilastatin and Cilastatin-15N-d3 are integrated.
 - A calibration curve is generated by plotting the peak area ratio of Cilastatin to Cilastatin-15N-d3 against a series of known concentrations of Cilastatin standards.
 - The concentration of Cilastatin in the unknown samples is determined from the calibration curve.

Western Blotting for HIF-1 α and TLR4/NF- κ B Pathway Proteins

The following protocol outlines the general steps for assessing the effect of Cilastatin on the protein expression levels of key components in the HIF-1 α and TLR4/NF- κ B signaling pathways in cell culture models.

Methodology:

- Cell Culture and Treatment:
 - Culture renal cells (e.g., HK-2 cells) in appropriate media.
 - Treat cells with varying concentrations of Cilastatin for specified time periods. For studies involving hypoxia, cells are placed in a hypoxic chamber (e.g., 1% O₂). For inflammation studies, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
- Protein Extraction:



- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the total protein.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for the target proteins (e.g., HIF-1α, phospho-Akt, phospho-mTOR, TLR4, MyD88, phospho-NF-κB p65) overnight at 4°C.
 A loading control antibody (e.g., β-actin or GAPDH) should also be used.
 - Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities using densitometry software.



Normalize the expression of the target proteins to the loading control.

Conclusion

Cilastatin-15N-d3 is an indispensable tool for the accurate quantification of Cilastatin in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its mass-differentiated isotopic labeling, ensure its reliability as an internal standard in mass spectrometry-based analytical methods. Furthermore, the expanding understanding of Cilastatin's biological activities beyond dehydropeptidase-I inhibition, particularly its protective effects on renal cells through the modulation of HIF-1 α and inflammatory signaling pathways, highlights its potential for broader therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the multifaceted nature of this compound.

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